Cas no 891112-92-8 ((2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide)

(2E)-2-Cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by its cyano and methoxy-substituted phenyl groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its conjugated double bond system and electron-withdrawing cyano group enhance reactivity, making it suitable for Michael additions or cyclization reactions. The ethoxy and methoxy substituents contribute to its solubility in organic solvents, facilitating purification and handling. Its structural features suggest utility in medicinal chemistry research, including kinase inhibition or antimicrobial studies. The compound's purity and stability under standard laboratory conditions further support its use in method development and structure-activity relationship investigations.
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide structure
891112-92-8 structure
商品名:(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
CAS番号:891112-92-8
MF:C19H18N2O3
メガワット:322.36
CID:5232834

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide 化学的及び物理的性質

名前と識別子

    • 2-Propenamide, 2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-
    • (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
    • インチ: 1S/C19H18N2O3/c1-3-24-18-10-5-4-9-17(18)21-19(22)15(13-20)11-14-7-6-8-16(12-14)23-2/h4-12H,3H2,1-2H3,(H,21,22)
    • InChIKey: SCFNBVSRAJCSMB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1OCC)(=O)C(C#N)=CC1=CC=CC(OC)=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 550.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 286.5±30.1 °C
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide セキュリティ情報

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-10315-1G
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
891112-92-8 >95%
1g
£383.00 2023-09-08
Key Organics Ltd
BS-10315-100MG
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
891112-92-8 >95%
100mg
£171.07 2023-09-08
Key Organics Ltd
BS-10315-5G
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
891112-92-8 >95%
5g
£812.00 2023-09-08
Key Organics Ltd
BS-10315-0.5G
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
891112-92-8 >95%
0.5g
£234.00 2025-02-08
Key Organics Ltd
BS-10315-10G
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
891112-92-8 >95%
10g
£1147.00 2023-09-08

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide 関連文献

(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamideに関する追加情報

Research Brief on (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide (CAS: 891112-92-8)

The compound (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide (CAS: 891112-92-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The compound's unique structural features, including the cyano and methoxy groups, contribute to its ability to interact with specific kinase domains, thereby modulating their activity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide exhibits potent inhibitory effects against a subset of tyrosine kinases, particularly those involved in cancer cell proliferation. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's binding mode and selectivity profile. The results indicated that the compound's acrylamide moiety plays a crucial role in forming covalent bonds with cysteine residues in the kinase active site.

Further investigations into the pharmacokinetic properties of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide have revealed favorable absorption and distribution characteristics. A preclinical study conducted in murine models reported that the compound achieves adequate plasma concentrations following oral administration, with a half-life that supports once-daily dosing. These findings suggest that the compound could be a viable candidate for further development as an oral therapeutic agent.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its specificity for disease-relevant kinases while reducing interactions with unrelated proteins. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to guide these modifications.

In conclusion, (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide represents a compelling lead compound in the search for novel kinase inhibitors. Its unique chemical structure and demonstrated biological activity make it a valuable subject for ongoing research. Future studies should aim to further elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its efficacy in clinical settings.

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